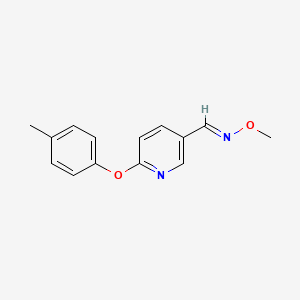

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Activity and Molecular Interaction

Antioxidant Mechanisms and Intramolecular Bonding

Research on various bisphenols, including those with methoxy and phenol functionalities, suggests that antioxidant activity can significantly benefit from intramolecular hydrogen bonding and reduced steric crowding around the hydroxyl group. This mechanism stabilizes the phenoxyl radical, enhancing the molecule's effectiveness as an antioxidant (Amorati et al., 2003).

Substrate Specificity and Enzymatic Interaction

Enzymatic Substrate Range

The metabolic pathways involving substrates like nicotinamide and its analogs have been extensively studied, showing a wide range of substrate acceptance by enzymes such as nicotinamide N-methyltransferase. This enzyme's ability to accommodate various substrates, including poor analogs like quinoline, highlights its potential role in detoxifying numerous alkaloids in vivo (Alston & Abeles, 1988).

Fluorescent Probes and Cellular Imaging

Development of Fluorescent Probes

Novel probes have been developed for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals, which are crucial for studying biological and chemical processes. The creation of these probes, based on specific molecular structures, provides tools for visualizing cellular functions and oxidative stress responses (Setsukinai et al., 2003).

Metabolism and Biochemical Processes

Azo Dye Reduction by NADH

The reduction of azo dyes by NADH, a process dependent on pH and specific molecular substitutions, provides insights into the enzymatic and non-enzymatic pathways that could influence the metabolism and toxicity of various compounds, including potential interactions with molecules similar to "6-(4-methylphenoxy)nicotinaldehyde O-methyloxime" (Nam & Renganathan, 2000).

Propiedades

IUPAC Name |

(E)-N-methoxy-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-3-6-13(7-4-11)18-14-8-5-12(9-15-14)10-16-17-2/h3-10H,1-2H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHJLRQQGPOEDH-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B2882807.png)

![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882813.png)

![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)